molecular formula C16H12O7 B150568 Sexangularetin CAS No. 571-74-4

Sexangularetin

Cat. No. B150568
CAS RN: 571-74-4
M. Wt: 316.26 g/mol
InChI Key: AZFYHRHUTXBGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sexangularetin is a flavonoid compound . It is considered to be a derivative of kaempferol, which is a predominant structure among flavonol aglycones identified in fruits .


Molecular Structure Analysis

Sexangularetin has a molecular formula of C16H12O7 . It is a derivative of kaempferol, carrying substituted hydroxyl groups or methyl groups at different positions of the flavonol skeletons .


Physical And Chemical Properties Analysis

Sexangularetin has a density of 1.6±0.1 g/cm³, a boiling point of 603.2±55.0 °C at 760 mmHg, and a flash point of 229.3±25.0 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Application 1: Cytotoxic Activities

  • Scientific Field : Pharmacology and Oncology .
  • Summary of the Application : Sexangularetin has been found to have cytotoxic activities against certain cell lines .
  • Methods of Application or Experimental Procedures : A new flavonoid, sexangularetin 3-O-(2′′-O-(E)-p-coumaroyl-β-d-glucopyranoside), was isolated from the flowers of Camellia hakodae Ninh. The compound was tested for cytotoxic activity against HepG2, Lu, and KB cell lines .
  • Results or Outcomes : The new compound displayed moderate to weak cytotoxic activities against HepG2 (IC50 192.0 μg/mL), Lu (IC50 90.2 μg/mL), and KB (IC50 72.7 μg/mL) cell lines, and inactivity against MCF7 (IC50 256.0 μg/mL) .

Application 2: Phytoprofiling of Sorbus L. Inflorescences

  • Scientific Field : Phytochemistry .
  • Summary of the Application : Sexangularetin is an important analytical marker of Sorbus inflorescence materials .
  • Methods of Application or Experimental Procedures : The phenolic profiles of inflorescence extracts of 26 Sorbus species, genotypes, and cultivars were determined. HPLC and UPLS with MS detection were applied .
  • Results or Outcomes : Sexangularetin derivatives were detected in all Sorbus inflorescence samples. These derivatives could serve as markers in authenticity studies and quality control schemes .

Application 3: Antioxidant Activity

  • Scientific Field : Phytochemistry .
  • Summary of the Application : Sexangularetin has been identified as a potential marker of chemodiversity within the Dryas genus and has been found in all Siberian populations of D. oxyodonta .
  • Methods of Application or Experimental Procedures : High-performance liquid chromatography with photodiode-array detection and electrospray ionization triple-quadrupole mass spectrometric detection were used to identify 40 compounds, including sexangularetin, in extracts from the leaves and flowers of D. oxyodonta .
  • Results or Outcomes : Sexangularetin was found to be an effective scavenger of free radicals, including DPPH •, ABTS •+−, O 2•−, and • OH radicals . This establishes D. oxyodonta as a rich source of phenolic compounds with potent antioxidant activity .

Application 4: Traditional Medicine

  • Scientific Field : Traditional Medicine .
  • Summary of the Application : Sexangularetin is found in the flowers of Camellia hakodae Ninh, an endemic ornamental plant in Tam Dao province, Vietnam. This plant is used as an ingredient for traditional medicine .
  • Methods of Application or Experimental Procedures : The ethanol extract of C. hakodae flowers was fractionated and purified by column chromatography (CC) using silica gel, and Sephadex LH-20 to afford a new sexangularetin glycoside .
  • Results or Outcomes : The new compound displayed moderate to weak cytotoxic activities against HepG2 (IC50 192.0 μg/mL), Lu (IC50 90.2 μg/mL), and KB (IC50 72.7 μg/mL) cell lines, and inactivity against MCF7 (IC50 256.0 μg/mL) .

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYHRHUTXBGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205715
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sexangularetin

CAS RN

571-74-4
Record name 8-Methoxykaempferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sexangularetin
Reactant of Route 2
Sexangularetin
Reactant of Route 3
Sexangularetin
Reactant of Route 4
Sexangularetin
Reactant of Route 5
Sexangularetin
Reactant of Route 6
Sexangularetin

Citations

For This Compound
310
Citations
M Olszewska - Journal of pharmaceutical and biomedical analysis, 2008 - Elsevier
A reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed and validated for the simultaneous determination of four flavonol aglycones (quercetin, …
Number of citations: 0 www.sciencedirect.com
CA Elliger - Phytochemistry, 1984 - Elsevier
… Among the several flavonoid glycosides obtained from extracts of immature cotton flower buds (squares) was a diglycosylated derivative of herbacetin I-methyl ether (sexangularetin), the …
Number of citations: 0 www.sciencedirect.com
NT Tuyen, T Van Hieu, PG Dien… - Natural Product …, 2019 - journals.sagepub.com
A new flavonoid, sexangularetin 3-O-(2″-O-(E)-p-coumaroyl-β-d-glucopyranoside) (1), together with 9 known flavonoid compounds (2-10), was isolated from flowers of Camellia …
Number of citations: 0 journals.sagepub.com
E Wollenweber, R Wiermann - Zeitschrift für Naturforschung C, 1979 - degruyter.com
… yellow coloration of the pollen is due to the presence of isosalipur pol and sexangularetin. … -Omethyl herbacetin (sexangularetin) had been found previously only three times in the plant …
Number of citations: 0 www.degruyter.com
B Yang, P Liu - Journal of the Science of Food and Agriculture, 2012 - Wiley Online Library
… and sexangularetin are often present as minor components in hawthorn. Sexangularetin, sexangularetin-3-glucoside, sexangularetin-3-… were probably glycosides of sexangularetin. …
Number of citations: 0 onlinelibrary.wiley.com
R Wiermann, E Wollenweber, C Rehse - … für Naturforschung C, 1981 - degruyter.com
Yellow coloration of pollen in some exceptional cases can be caused by the presence of intensely coloured flavonoids. Derivatives of herbacetin (sexangularetin) and of gossypetin (…
Number of citations: 0 www.degruyter.com
K Zymone, L Raudone, V Žvikas, V Jakštas, V Janulis - 2022 - europepmc.org
… Rutin, isoquercitrin, quercetin 3-O-malonylglucoside, isorhamnetin 3-O-rutinoside, sexangularetin … Phenolic fingerprint profiles and sexangularetin derivatives could serve as markers in …
Number of citations: 0 europepmc.org
Z Wang, B Sun, R Yang, AQ Jia - Natural Product Research, 2021 - Taylor & Francis
… In this study, four undescribed flavonoids, nitidissimol A, nitidissimol B, sexangularetin 3-O-(… depicted (Figure 1) and named sexangularetin 3-O-(6′'-trans-p-coumarolyglucopyranoside) …
Number of citations: 0 www.tandfonline.com
JF Stevens, H Hart, ET Elema, A Bolck - Phytochemistry, 1996 - Elsevier
… this series investigated contained sexangularetin (S. tuberiferum … However, the presence or absence of sexangularetin in this … tion of the distribution of sexangularetin in this series. The …
Number of citations: 0 www.sciencedirect.com
K Zymone, L Raudone, V Žvikas, V Jakštas, V Janulis - Plants, 2022 - mdpi.com
… 3-O-rutinoside, sexangularetin derivative, and kaempferol acetyl … Phenolic fingerprint profiles and sexangularetin derivatives … the specific compound sexangularetin and its derivatives, …
Number of citations: 0 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.